molecular formula C10H12N2O2 B8447202 3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

3-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8447202
M. Wt: 192.21 g/mol
InChI Key: OTVSEAHLIUCIKT-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are a significant class of natural products with various biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline typically involves the nitration of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline may involve continuous flow reactors to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Similar Compounds:

Uniqueness: 3-Methyl-7-nitro-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12N2O2/c1-7-4-8-2-3-10(12(13)14)5-9(8)6-11-7/h2-3,5,7,11H,4,6H2,1H3

InChI Key

OTVSEAHLIUCIKT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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